(2S)-2-Pyrazin-2-ylpropanoic acid
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Overview
Description
Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with point group D2h. Pyrazine is less basic than pyridine, pyridazine and pyrimidine . Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with chemical formula CH3CH2COOH . In the compound “(2S)-2-Pyrazin-2-ylpropanoic acid”, it seems like a pyrazine ring is attached to the second carbon of a propanoic acid molecule.
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a pyrazine ring attached to a propanoic acid molecule. The “2S” denotes the stereochemistry of the molecule, indicating that it is one of two possible enantiomers .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Carboxylic acids typically have higher boiling points than similar alcohols or aldehydes due to their ability to form dimeric structures via hydrogen bonding .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “(2S)-2-Pyrazin-2-ylpropanoic acid” would likely depend on its potential applications. If it shows promise in a particular area (such as medicinal chemistry or materials science), future research might focus on optimizing its synthesis, studying its properties in more detail, or exploring its potential uses .
properties
IUPAC Name |
(2S)-2-pyrazin-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(7(10)11)6-4-8-2-3-9-6/h2-5H,1H3,(H,10,11)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXWKRTUQYCURO-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CN=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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